molecular formula C26H26N2O2 B10923013 3,5-bis(3-methoxyphenyl)-4-methyl-1-(3-methylbenzyl)-1H-pyrazole

3,5-bis(3-methoxyphenyl)-4-methyl-1-(3-methylbenzyl)-1H-pyrazole

Cat. No.: B10923013
M. Wt: 398.5 g/mol
InChI Key: BXCAKRWOJOLDJE-UHFFFAOYSA-N
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Description

3,5-bis(3-methoxyphenyl)-4-methyl-1-(3-methylbenzyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(3-methoxyphenyl)-4-methyl-1-(3-methylbenzyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. The reaction conditions often require the use of solvents such as ethanol or acetic acid and may involve heating under reflux to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(3-methoxyphenyl)-4-methyl-1-(3-methylbenzyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, where halogens or other substituents can be introduced using reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (bromine, chlorine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

3,5-bis(3-methoxyphenyl)-4-methyl-1-(3-methylbenzyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3,5-bis(3-methoxyphenyl)-4-methyl-1-(3-methylbenzyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The pathways involved can include signal transduction cascades, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-bis(4-methoxyphenyl)-4-methyl-1-(4-methylbenzyl)-1H-pyrazole
  • 3,5-bis(2-methoxyphenyl)-4-methyl-1-(2-methylbenzyl)-1H-pyrazole

Uniqueness

3,5-bis(3-methoxyphenyl)-4-methyl-1-(3-methylbenzyl)-1H-pyrazole is unique due to the specific positioning of the methoxy and methylbenzyl groups, which can influence its chemical reactivity and biological activity. The presence of these groups can enhance its solubility, stability, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C26H26N2O2

Molecular Weight

398.5 g/mol

IUPAC Name

3,5-bis(3-methoxyphenyl)-4-methyl-1-[(3-methylphenyl)methyl]pyrazole

InChI

InChI=1S/C26H26N2O2/c1-18-8-5-9-20(14-18)17-28-26(22-11-7-13-24(16-22)30-4)19(2)25(27-28)21-10-6-12-23(15-21)29-3/h5-16H,17H2,1-4H3

InChI Key

BXCAKRWOJOLDJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=C(C(=N2)C3=CC(=CC=C3)OC)C)C4=CC(=CC=C4)OC

Origin of Product

United States

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